molecular formula C26H26N2O2 B11189922 3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11189922
M. Wt: 398.5 g/mol
InChI Key: FULQXYBOULYRBB-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperidine, naphthalene, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Attachment of the Naphthalene Moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Pyrrolidine-2,5-dione Core: This step might involve the cyclization of a suitable precursor, such as a diacid or diamide, under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or naphthalene moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as potential activity as a drug candidate.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The molecular targets could include receptors, ion channels, or enzymes, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperidin-1-yl)-1-(phenyl)pyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a naphthalene moiety.

    3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)butane-2,4-dione: Similar but with a butane-2,4-dione core.

Uniqueness

The uniqueness of 3-(4-Benzylpiperidin-1-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and ring systems, which could confer unique biological or chemical properties.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H26N2O2/c29-25-18-24(27-15-13-20(14-16-27)17-19-7-2-1-3-8-19)26(30)28(25)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,20,24H,13-18H2

InChI Key

FULQXYBOULYRBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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